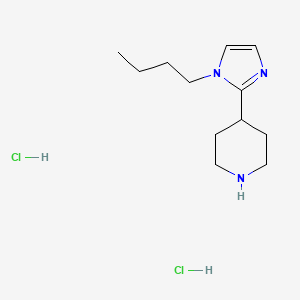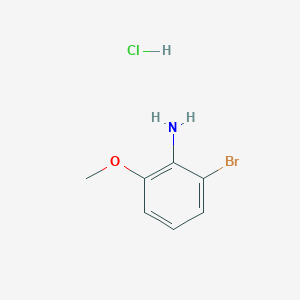
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride
Übersicht
Beschreibung
“N-(3-Aminopropyl)methacrylamide hydrochloride” is an aminoalkyl methacrylamide . It’s typically used in the synthesis of microgels functionalized with primary amines .
Synthesis Analysis
This compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacrylic chloride as reactants, taking ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc .
Chemical Reactions Analysis
“N-(3-Aminopropyl)methacrylamide hydrochloride” can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . It can also be used in the synthesis of microgels .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Applications
Sulfonamides have been recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. They serve as the backbone for many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The development of bioactive substances containing the sulfonamide subunit has grown steadily due to their significant biological properties (Azevedo-Barbosa et al., 2020).
Advanced Water Treatment Technologies
Sulfonamides, due to their persistence and potential environmental impact, have been the focus of advanced water treatment research. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored for the removal of sulfonamides from water sources. These efforts underscore the importance of developing sustainable technologies for mitigating the environmental presence of such compounds (Prasannamedha & Kumar, 2020).
Environmental and Health Impacts
The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about potential hazards to human health. The environmental persistence of these compounds, derived mainly from agricultural activities, has been linked to changes in microbial populations that could pose global health risks. This highlights the need for effective management and treatment strategies to reduce the environmental impact of sulfonamides (Baran et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-2-chlorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZCMFJPKQQQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



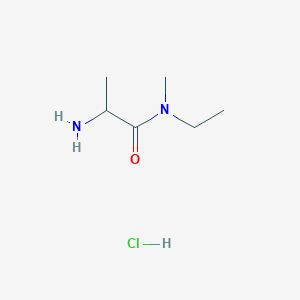

![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)


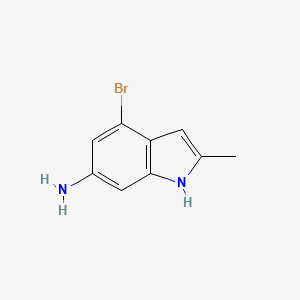

![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
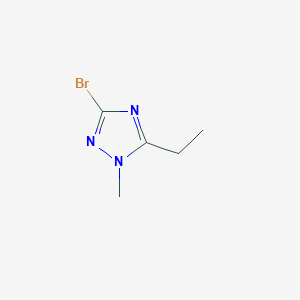
![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
